Cas no 19302-32-0 ([(1S)-1-phenylethyl](propan-2-yl)amine)
amine structure](https://www.kuujia.com/scimg/cas/19302-32-0x500.png)
[(1S)-1-phenylethyl](propan-2-yl)amine Chemical and Physical Properties
Names and Identifiers
-
- Benzenemethanamine, a-methyl-N-(1-methylethyl)-, (S)-
- (-)-(S)-isopropyl-α-methylbenzylamine
- [(1S)-1-phenylethyl](propan-2-yl)amine
- F8883-9666
- AKOS017347062
- (S)-N-(1-phenylethyl)propan-2-amine
- EN300-7807545
- N-[(1S)-1-phenylethyl]propan-2-amine
- SCHEMBL8433113
- 19302-32-0
-
- Inchi: InChI=1S/C11H17N/c1-9(2)12-10(3)11-7-5-4-6-8-11/h4-10,12H,1-3H3
- InChI Key: QFUIZDLZUZDWJH-JTQLQIEISA-N
- SMILES: CC(C)NC(C)C1=CC=CC=C1
Computed Properties
- Exact Mass: 163.13621
- Monoisotopic Mass: 163.136099547g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 114
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12Ų
- XLogP3: 2.5
Experimental Properties
- Color/Form: No date available
- Density: No date available
- Melting Point: No date available
- Boiling Point: No date available
- Flash Point: No date available
- PSA: 12.03
- Vapor Pressure: No date available
[(1S)-1-phenylethyl](propan-2-yl)amine Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
[(1S)-1-phenylethyl](propan-2-yl)amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | S161211-100mg |
[(1s)-1-phenylethyl](propan-2-yl)amine |
19302-32-0 | 100mg |
$ 160.00 | 2022-06-03 | ||
TRC | S161211-500mg |
[(1s)-1-phenylethyl](propan-2-yl)amine |
19302-32-0 | 500mg |
$ 590.00 | 2022-06-03 | ||
Enamine | EN300-7807545-10.0g |
[(1S)-1-phenylethyl](propan-2-yl)amine |
19302-32-0 | 95.0% | 10.0g |
$2843.0 | 2025-02-22 | |
Enamine | EN300-7807545-0.5g |
[(1S)-1-phenylethyl](propan-2-yl)amine |
19302-32-0 | 95.0% | 0.5g |
$345.0 | 2025-02-22 | |
Life Chemicals | F8883-9666-2.5g |
[(1S)-1-phenylethyl](propan-2-yl)amine |
19302-32-0 | 95% | 2.5g |
$730.0 | 2023-09-05 | |
Life Chemicals | F8883-9666-0.5g |
[(1S)-1-phenylethyl](propan-2-yl)amine |
19302-32-0 | 95% | 0.5g |
$250.0 | 2023-09-05 | |
A2B Chem LLC | AY09103-250mg |
[(1S)-1-Phenylethyl](propan-2-yl)amine |
19302-32-0 | 95% | 250mg |
$447.00 | 2024-04-20 | |
A2B Chem LLC | AY09103-1mg |
[(1S)-1-Phenylethyl](propan-2-yl)amine |
19302-32-0 | 95% | 1mg |
$245.00 | 2024-04-20 | |
A2B Chem LLC | AY09103-1g |
[(1S)-1-Phenylethyl](propan-2-yl)amine |
19302-32-0 | 95% | 1g |
$793.00 | 2024-04-20 | |
Life Chemicals | F8883-9666-0.25g |
[(1S)-1-phenylethyl](propan-2-yl)amine |
19302-32-0 | 95% | 0.25g |
$180.0 | 2023-09-05 |
[(1S)-1-phenylethyl](propan-2-yl)amine Related Literature
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1. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697
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Wentao Wang,Tao Zheng,Qicheng Zhang,Fan Wu,Yihan Liu,Lin Zhang,Jun Zhang,Mingqian Wang,Yi Sun Biomater. Sci., 2020,8, 1748-1758
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Yoshiteru Itagaki,Ramakant M. Kadam,Anders Lund,Einar Sagstuen,Janina Goslar Phys. Chem. Chem. Phys., 2000,2, 37-42
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Weizhen Yao,Yulin Meng,Xianglin Liu,Zhanguo Wang CrystEngComm, 2021,23, 2360-2366
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5. Tri-wavelength broadband antireflective coating built from refractive index controlled MgF2 filmsRuimin Ding,Yao Xu J. Mater. Chem. C, 2015,3, 3219-3224
Additional information on [(1S)-1-phenylethyl](propan-2-yl)amine
Recent Advances in the Study of 19302-32-0 and [(1S)-1-phenylethyl](propan-2-yl)amine in Chemical Biology and Pharmaceutical Research
The chemical compound with CAS number 19302-32-0, structurally identified as [(1S)-1-phenylethyl](propan-2-yl)amine, has recently gained significant attention in chemical biology and pharmaceutical research. This chiral amine derivative has shown promising potential in various applications, particularly in asymmetric synthesis and drug development. Recent studies have focused on its role as a key intermediate in the synthesis of biologically active compounds and its potential as a pharmacophore in novel therapeutic agents.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility as a building block for the synthesis of novel dopamine receptor modulators. The researchers utilized [(1S)-1-phenylethyl](propan-2-yl)amine as a chiral template to develop compounds with enhanced selectivity for D2-like receptor subtypes. The study reported improved pharmacokinetic properties compared to previous generations of dopamine modulators, with particular advantages in blood-brain barrier penetration.
In the field of asymmetric catalysis, recent work published in ACS Catalysis (2024) highlighted the compound's application as a ligand in transition metal-catalyzed reactions. The study demonstrated that derivatives of 19302-32-0 could effectively induce chirality in C-C bond forming reactions, achieving enantiomeric excess values exceeding 95% for several important pharmaceutical intermediates. This development has significant implications for the efficient synthesis of chiral drugs.
Pharmacological investigations have revealed interesting properties of [(1S)-1-phenylethyl](propan-2-yl)amine derivatives. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that certain structural modifications of this scaffold resulted in compounds with dual activity as serotonin and norepinephrine reuptake inhibitors, suggesting potential applications in the treatment of mood disorders. The lead compound from this series showed favorable in vitro ADME properties and is currently undergoing preclinical evaluation.
The metabolic fate and safety profile of 19302-32-0 have been the subject of recent toxicological studies. Research published in Chemical Research in Toxicology (2023) investigated the compound's metabolic pathways using human liver microsomes, identifying the major metabolites and potential reactive intermediates. These findings are crucial for understanding the compound's safety profile and guiding further structural optimization for pharmaceutical applications.
From a synthetic chemistry perspective, novel methodologies for the efficient production of [(1S)-1-phenylethyl](propan-2-yl)amine have been developed. A 2024 publication in Organic Process Research & Development described a continuous flow process that significantly improved the yield and enantiopurity of the compound while reducing production costs and environmental impact. This technological advancement may facilitate broader application of this chiral amine in pharmaceutical manufacturing.
Looking forward, the unique structural features of 19302-32-0 continue to inspire new research directions. Current investigations are exploring its potential in targeted drug delivery systems, where its chiral center and amine functionality may enable specific interactions with biological targets. Additionally, computational studies are underway to better understand the structure-activity relationships of derivatives, which may lead to the discovery of novel bioactive compounds with improved therapeutic profiles.
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